Rhodanine, 3-cyclohexyl-

Descripción general

Descripción

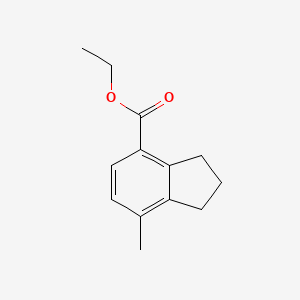

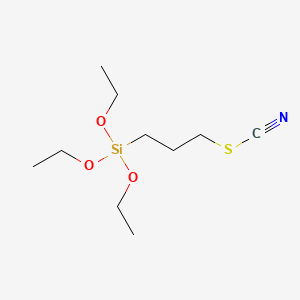

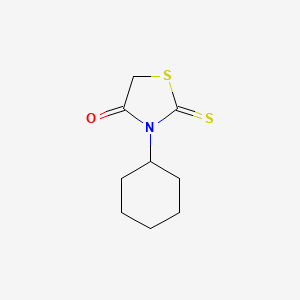

Rhodanine, 3-cyclohexyl- is a chemical compound with the molecular formula C9H13NOS2 . It is a subtype of thiazolidin-4-ones and is structurally related to thiazolidine-2,4-dione and 2-iminothiazolidine-4-one .

Synthesis Analysis

Rhodanine derivatives can be synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate in polyethylene glycol under conventional stirring or ultrasound irradiation . The structure–activity relationship analysis demonstrated that the presence of hydrogen donor groups, such as carboxyl or phenol hydroxyl connected with a small linker in position 3 of rhodanine, was more beneficial for anticancer activity than their more bulky homologues .Molecular Structure Analysis

The rhodanine core is a well-known privileged heterocycle in medicinal chemistry . The change of the N-3 substitution of the rhodanine ring from 2-chlorophenyl for molecule 19 to 3-cyclohexyl (20) and 3-benzyl (21) resulted in the inhibitory decline .Chemical Reactions Analysis

Rhodanine derivatives were synthesized via a three-component reaction of carbon disulfide, amines, and dialkyl acetylenedicarboxylate . The product formed could be readily converted to bis-rhodanine under microwave conditions .Aplicaciones Científicas De Investigación

Chemical and Structural Properties

Rhodanine, recognized for its structural uniqueness, has been a subject of interest due to its ability to form stable compounds with diverse chemical properties. The molecule's structure, featuring a rhodanine (2-thioxo-1,3-thiazolidin-4-one) system and cyclohexyl ring, is noted for its stable conformation, reinforced by intramolecular interactions. This stability, coupled with weak π–π interactions within its crystalline form, underscores its potential in various scientific applications, including crystallography and materials science (Shahwar et al., 2009).

Applications in Drug Discovery

Rhodanine-based compounds have carved a niche in drug discovery, primarily due to the rhodanine core's ability to interact with a wide range of protein targets. This versatility has led to the development of compounds with varied biological activities, marking rhodanine as a privileged scaffold in medicinal chemistry. The chemical derivatization of the rhodanine ring has resulted in compounds that modulate targeted enzymes or receptors through diverse mechanisms of action. This adaptability, combined with the molecule's ability to serve as a foundation for further chemical modifications, highlights its significance in the realm of drug discovery (Tomašič & Mašič, 2009).

Photovoltaic Applications

In the domain of renewable energy, particularly in dye-sensitized solar cells (DSSCs), rhodanine derivatives have shown promise. The molecule's photovoltaic performance, especially when modified to ensure conjugation between the rhodanine ring and the carboxyl anchoring group, has seen significant improvements. This conjugation enhances the molecule's electronic structure and adsorption geometry on titanium dioxide (TiO2), leading to improved electron injection and reduced charge recombination. Such improvements underline the potential of rhodanine derivatives in enhancing the efficiency of organic dyes used in DSSCs (Wan et al., 2017).

Direcciones Futuras

Rhodanine chemistry could provide easy access to a wide variety of complex multicyclic polymers . The good clinical safety profile of epalrestat, a rhodanine derivative, justified the interest of researchers in rhodanines as potential drug candidates . The information contained in these reviews could be of benefit to the design of new, effective small molecules with anticancer potential among rhodanine derivatives or their related heterocycles .

Propiedades

IUPAC Name |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVOWLRQAIOPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212587 | |

| Record name | Rhodanine, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodanine, 3-cyclohexyl- | |

CAS RN |

6322-59-4 | |

| Record name | 3-Cyclohexylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOHEXYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)